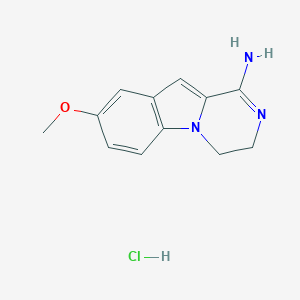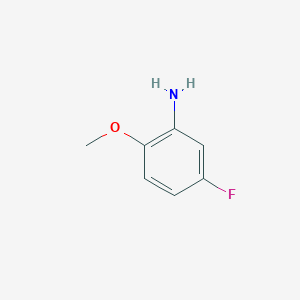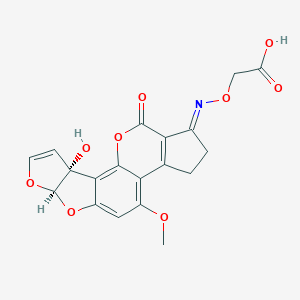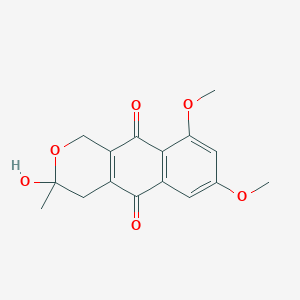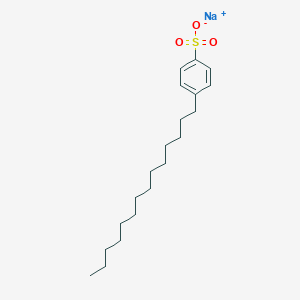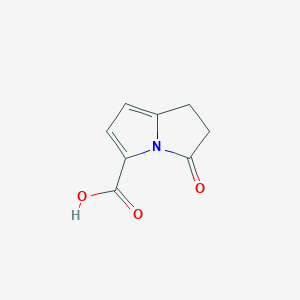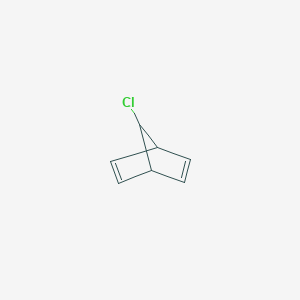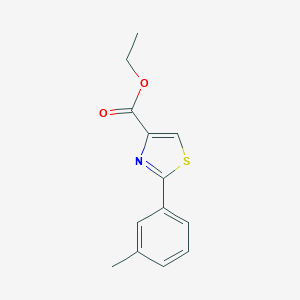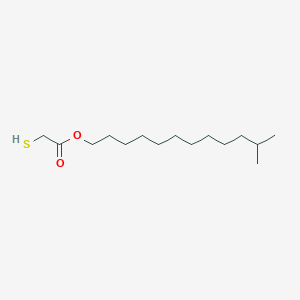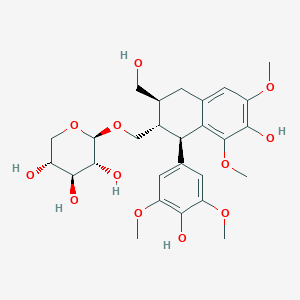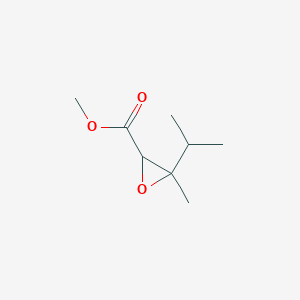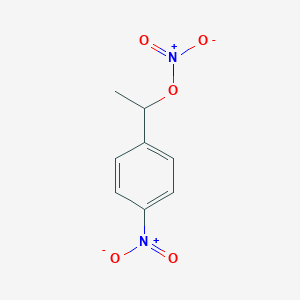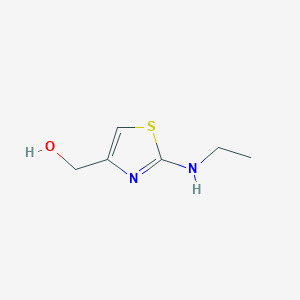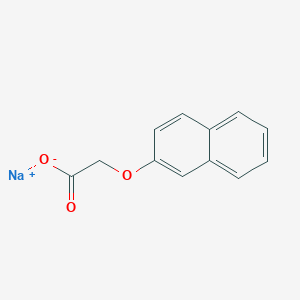
Sodium 2-(naphthalen-2-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C₁₂H₉NaO₃ and a molecular weight of 224.19 g/mol . It is a sodium salt derivative of 2-(naphthalen-2-yloxy)acetic acid, characterized by its solid physical form and solubility in water . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(naphthalen-2-yloxy)acetate typically involves the reaction of 2-(naphthalen-2-yloxy)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere at room temperature to prevent any unwanted side reactions . The general reaction scheme is as follows:
2-(naphthalen-2-yloxy)acetic acid+NaOH→Sodium 2-(naphthalen-2-yloxy)acetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk quantities of 2-(naphthalen-2-yloxy)acetic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of naphthalene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce naphthalene alcohols .
Applications De Recherche Scientifique
Sodium 2-(naphthalen-2-yloxy)acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-(naphthalen-1-yloxy)acetate
- Sodium 2-(phenoxy)acetate
- Sodium 2-(benzyloxy)acetate
Uniqueness
Sodium 2-(naphthalen-2-yloxy)acetate is unique due to its specific naphthalene-based structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
10042-71-4 |
|---|---|
Formule moléculaire |
C12H10NaO3 |
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
sodium;2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C12H10O3.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14); |
Clé InChI |
PEOAZOIGLAPKFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O.[Na] |
| 10042-71-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


